2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-dimethyl-2-oxoacetamide
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Overview
Description
The compound 2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-N,N-dimethyl-2-oxoacetamide is a chemical entity that appears to be related to indole-based structures with potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the structure suggests it may be similar to compounds that act on adrenergic receptors or are used in pharmaceutical formulations.
Synthesis Analysis
The synthesis of related indole compounds involves several strategies. For instance, the paper titled "N,N-Diethyl-(R)-[3-(2-aminopropyl)-1H-indol-7-yloxy]acetamide: Its Process Chemistry Ranging from Enantiocontrolled Construction of the Chiral Amine Side Chain to Regioselective Functionalization of the Aromatic Starting Materials" describes the synthesis of a chiral indole derivative that is a potent and selective agonist for β3-adrenergic receptors. The synthesis involves chiral pool synthesis, resolution of diastereomeric salts, and crystallization-induced dynamic resolution (CIDR). These methods could potentially be adapted for the synthesis of 2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-N,N-dimethyl-2-oxoacetamide, with modifications to the side chains and functional groups to match the target molecule.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The indole ring can be functionalized at various positions to yield compounds with diverse biological activities. The specific substitution pattern and stereochemistry of the side chains and functional groups are crucial for the activity of the compound. The indole derivatives mentioned in the papers have been designed to interact with biological targets such as adrenergic receptors .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including acylation, alkylation, and salt formation, as part of their synthesis or modification. The paper discusses the regioselective functionalization of aromatic starting materials, which is a critical step in the synthesis of indole-based compounds. These reactions are essential for introducing the desired functional groups that confer the biological activity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-dimethyl-2-oxoacetamide are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, stability, and reactivity. For example, the paper "Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography" describes the analysis of a related compound in a gel formulation, indicating that such compounds can be formulated into pharmaceutical products and analyzed using techniques like high-performance liquid chromatography (HPLC).
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Moldovan et al. (2017) focused on synthesizing a series of indol-3-yl-oxoacetamides, including compounds similar to 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-dimethyl-2-oxoacetamide. These compounds were evaluated for their potential as cannabinoid receptor type 2 ligands. One of the derivatives showed potent and selective CB2 ligand properties, suggesting applications in receptor-targeted therapies (Moldovan et al., 2017).
Hydroamination and Chemical Reactivity
Sobenina et al. (2010) explored the hydroamination of related compounds, leading to derivatives with different reactivities and yields. This study provides insights into the chemical reactivity of similar compounds, potentially useful in synthetic chemistry (Sobenina et al., 2010).
Potential Antipsychotic Properties
Research by Wise et al. (1987) investigated derivatives of 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide. They identified compounds with an antipsychotic-like profile, which did not interact with dopamine receptors. This suggests possible applications of similar compounds in the development of new antipsychotic drugs (Wise et al., 1987).
Imaging Cancer Tyrosine Kinase
A study by Wang et al. (2005) synthesized a compound for use as a positron emission tomography tracer in imaging cancer tyrosine kinase, indicating potential applications of similar compounds in cancer diagnostics (Wang et al., 2005).
Modulators of Serotonin Receptors
Ibrahim et al. (2017) explored marine-inspired compounds, including indole derivatives, for their role as modulators of serotonin receptors. These compounds showed significant antidepressant-like action and potent sedative activity, suggesting applications in mental health therapies (Ibrahim et al., 2017).
Electronic Structure Analysis
Al-Otaibi et al. (2022) conducted electronic structure analysis of a carboxamide derivative with antitumor activity. Their findings contribute to understanding the chemical characteristics and potential bioactivity of similar compounds (Al-Otaibi et al., 2022).
Serotonin Receptor Binding
Barf et al. (1996) examined the binding affinities of similar compounds to serotonin receptors, suggesting their relevance in the development of drugs targeting these receptors (Barf et al., 1996).
Safety And Hazards
The safety and hazards associated with indole derivatives can vary widely depending on their specific structure. It’s important to handle these compounds with care and use appropriate personal protective equipment. More specific safety information would typically be provided in a material safety data sheet for the specific compound .
Future Directions
Given the wide range of biological activities exhibited by indole derivatives, there is significant potential for the development of new therapeutic agents based on these compounds . Future research may focus on synthesizing new indole derivatives and studying their biological activities, with the aim of discovering new drugs for various diseases .
properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-dimethyl-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-5-20(6-2)16(22)12-21-11-14(17(23)18(24)19(3)4)13-9-7-8-10-15(13)21/h7-11H,5-6,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXKDHKAHRKPNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-dimethyl-2-oxoacetamide |
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